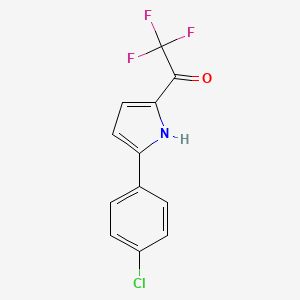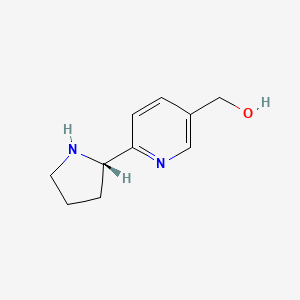
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methanol Group: The methanol group is introduced at the 3-position of the pyridine ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)aldehyde or (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (S)-(6-(Pyrrolidin-2-yl)piperidin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings facilitate binding to these targets, while the methanol group can participate in hydrogen bonding, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[6-[(2S)-pyrrolidin-2-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-8-3-4-10(12-6-8)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5,7H2/t9-/m0/s1 |
InChI Key |
YMORJWAZTSNFPV-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)CO |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


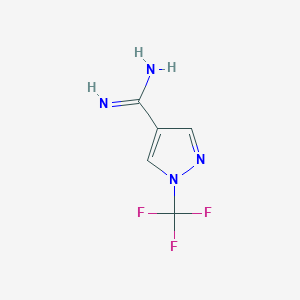
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)


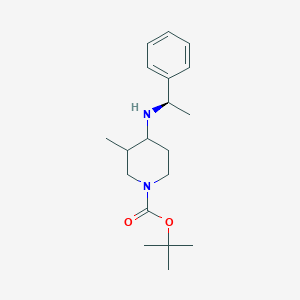
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

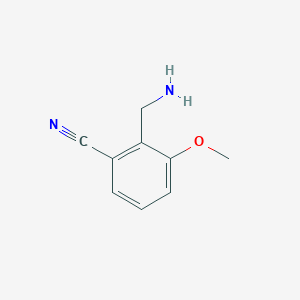
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
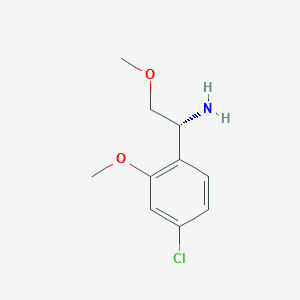
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
